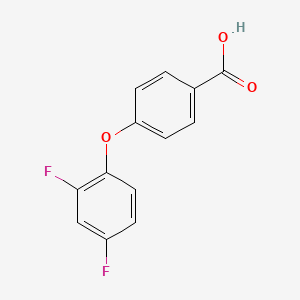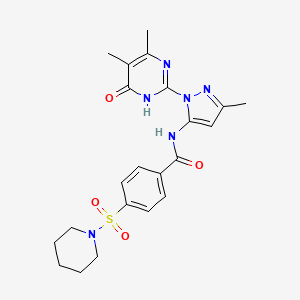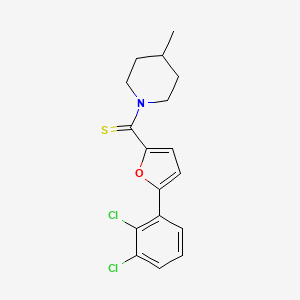![molecular formula C15H9ClN4O2S B2937006 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 872197-91-6](/img/structure/B2937006.png)
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a chemical compound with the molecular formula C15H9ClN4O2S . It is a type of triazoloquinazoline, a class of compounds that are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of triazoloquinazoline compounds, including this compound, involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring fused with a quinazoline ring . The average mass of this compound is 344.776 Da, and its monoisotopic mass is 344.013458 Da .Chemical Reactions Analysis
Triazoloquinazoline compounds, including this compound, can undergo various chemical reactions. For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Aplicaciones Científicas De Investigación
Solution Phase Parallel Synthesis and Selective Serotonin Receptor Antagonists
Research conducted by Ivachtchenko et al. (2010) in the field of combinatorial chemistry has led to the development of a library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, demonstrating significant activity as selective serotonin 5-HT(6) receptor antagonists. These compounds showed promising results in functional cell analysis and radioligand competitive binding, highlighting their potential in designing targeted therapies for neurological disorders (Ivachtchenko et al., 2010).
Synthesis and Reactivity of Triazolo-annelated Quinazolines
Another study by Al-Salahi (2010) explored the synthesis of phenyl-substituted triazoloquinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This research opens pathways to a variety of derivatives through chemical modifications, such as thionation or chlorination, offering a broad scope for pharmaceutical and chemical applications (Al-Salahi, 2010).
Antifungal and Antibacterial Activity
The work by Panwar and Singh (2011) on the synthesis and characterization of 3-aryl-5H,13aH-quinolino3,2-ftriazolo(4,3-b)(1,2-diaza-4-sulpho)azepines revealed significant antifungal and antibacterial activities. This study suggests the compound's potential in developing new antimicrobial agents, highlighting the importance of structural modifications for enhanced efficacy and selectivity (Panwar & Singh, 2011).
Development of Nonpeptide Inhibitors
Fukami et al. (2000) synthesized a series of 3-phenylsulfonylquinazoline-2,4-dione derivatives, evaluating them as novel nonpeptide inhibitors of human heart chymase. This research indicates the compound's potential in therapeutic applications for cardiovascular diseases, where specific enzyme inhibition is crucial (Fukami et al., 2000).
Direcciones Futuras
The future directions for research on 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline and related compounds could involve further exploration of their synthesis methods, as well as their potential applications in medicinal chemistry . The development of versatile and potentially eco-friendly synthetic protocols could be a key area of focus .
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the molecular structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can interact with various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that this compound may have a significant impact at the molecular and cellular level .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-5-chlorotriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S/c16-13-11-8-4-5-9-12(11)20-14(17-13)15(18-19-20)23(21,22)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXAXCYUYOPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)

![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)



![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
